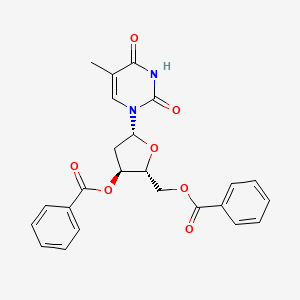

3',5'-Di-O-benzoylthymidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

[(2R,3S,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O7/c1-15-13-26(24(30)25-21(15)27)20-12-18(33-23(29)17-10-6-3-7-11-17)19(32-20)14-31-22(28)16-8-4-2-5-9-16/h2-11,13,18-20H,12,14H2,1H3,(H,25,27,30)/t18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKWLBSAKXIYKF-XUVXKRRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189456 | |

| Record name | Thymidine 3',5'-dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35898-30-7 | |

| Record name | Thymidine, 3′,5′-dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35898-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine 3',5'-dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035898307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine 3',5'-dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine 3',5'-dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 ,5 Di O Benzoylthymidine

Chemical Synthesis Approaches

Chemical methods for the synthesis of 3',5'-Di-O-benzoylthymidine have evolved from classical, robust procedures to more refined, efficient, and environmentally conscious techniques. These approaches primarily focus on achieving high regioselectivity to protect the primary (5') and secondary (3') hydroxyl groups of the deoxyribose moiety, leaving other functional groups on the nucleobase untouched.

**2.1.1. Regioselective Benzoylation of Thymidine (B127349)

The conventional method for benzoylating nucleosides involves the use of benzoyl chloride in the presence of a base, typically pyridine (B92270). researchgate.net Pyridine acts as both a solvent and a catalyst, and it neutralizes the hydrochloric acid byproduct formed during the reaction. rsc.org This approach, while effective, often requires refluxing for extended periods and can lead to non-selective reactions if not carefully controlled. researchgate.netlookchem.com The high reactivity of benzoyl chloride can sometimes result in the formation of undesired byproducts due to non-selective acylation. researchgate.net Despite these drawbacks, the pyridine/benzoyl chloride system is a foundational technique in nucleoside chemistry. The rapid benzoylation of the 5'-OH group in the presence of pyridine contributes to the known selectivity for the sugar moiety in nucleosides under these conditions. man.poznan.pl

To overcome the limitations of traditional methods, milder and more efficient benzoylation procedures have been developed. One of the most significant advancements is the use of benzoyl cyanide (BzCN) as a benzoylating agent. researchgate.net Efficient benzoylation of various nucleosides has been achieved in pyridine with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) and benzoyl cyanide under mild conditions. researchgate.net For instance, treating thymidine with BzCN in pyridine with a DMAP catalyst affords crystalline this compound in a high yield of 94%. researchgate.net

A particularly innovative and "green" approach combines benzoyl cyanide with an ionic liquid (IL), such as 1-methoxyethyl-3-methylimidazolium methanesulfonate (B1217627) ([MOEMIM][OMs]). researchgate.netnih.govnih.gov This system provides an efficient and selective benzoylation of nucleosides at ambient temperature. researchgate.netnih.gov The use of ionic liquids is advantageous as they can provide high solubility for nucleosides, leading to milder reaction conditions, reduced solvent consumption, and easier workup procedures. nih.gov In a typical experiment, thymidine is dissolved in the ionic liquid with a catalytic amount of DMAP, followed by the addition of BzCN, with the reaction completing in as little as 1.5 hours at room temperature. lookchem.com This method shows excellent selectivity for the sugar hydroxyl groups over the amine groups on other nucleobases. nih.gov

Table 1: Comparison of Benzoylation Methodologies for Thymidine

| Feature | Traditional Method (Benzoyl Chloride/Pyridine) | Mild Method (Benzoyl Cyanide/Ionic Liquid) |

|---|---|---|

| Reagents | Benzoyl Chloride, Pyridine | Benzoyl Cyanide, DMAP, Ionic Liquid |

| Conditions | Often requires elevated temperatures/reflux researchgate.net | Ambient temperature (25–30 °C) lookchem.comnih.gov |

| Reaction Time | Can be lengthy (e.g., 24 hours) researchgate.net | Rapid (e.g., 1.5 hours) lookchem.com |

| Selectivity | Can be non-selective lookchem.com | Highly selective for sugar hydroxyls nih.gov |

| Yield for this compound | Variable | High (e.g., 94% with BzCN/Pyridine, 93% in IL) lookchem.comresearchgate.net |

| Environmental Impact | Uses volatile and toxic pyridine | "Green" alternative, recyclable ionic liquid researchgate.netnih.gov |

Multi-step Synthetic Routes for Deoxyribonucleosides Utilizing Benzoyl Protection

The synthesis of this compound is often not an end in itself but a critical step in the multi-step synthesis of more complex molecules like modified deoxyribonucleosides and oligonucleotides. nih.govoup.com In solid-phase oligonucleotide synthesis, protecting groups are essential to prevent unwanted side reactions at the hydroxyl and amino functionalities. umich.edu The 3',5'-di-O-benzoyl protected nucleoside serves as a key building block. For instance, in the synthesis of oligo-2-pyrimidinone-2'-deoxyribonucleotides, a multi-step scheme starting from 2'-deoxycytidine (B1670253) involves the protection of the 3' and 5' hydroxyls to allow for specific modifications on the nucleobase. oup.com The benzoyl groups protect the sugar moiety while other chemical transformations, such as glycosylation or the introduction of other functional groups, are carried out. nih.govrsc.org Following these steps, the benzoyl groups can be removed under specific conditions to yield the final desired product. oup.com

Mechanochemical Synthesis of Benzoylated Nucleosides

Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful, solvent-free, or solvent-reduced method for organic synthesis. beilstein-journals.org Techniques like ball milling and resonant acoustic mixing (RAM) have been applied to the synthesis of protected nucleosides. rsc.orgbeilstein-journals.org These methods can enhance reaction rates, reduce solvent usage, and sometimes yield products that are difficult to obtain through solution-phase chemistry. beilstein-journals.org

For example, in situ benzoylation has been achieved under mechanochemical conditions. beilstein-journals.org More recent developments using RAM have demonstrated that benzoylation of nucleosides can be accomplished with significantly reduced reaction times and solvent quantities compared to solution-phase counterparts. rsc.org This approach is particularly beneficial as it minimizes the use of toxic solvents like pyridine. rsc.orgd-nb.info The mechanochemical coupling of a nucleoside phosphoramidite (B1245037) with a protected nucleoside has also been reported, highlighting the integration of these green techniques into the established phosphoramidite method of oligonucleotide synthesis. d-nb.inforoyalsocietypublishing.org

Enzyme-Catalyzed Regioselective Acylation in this compound Synthesis

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to chemical methods for nucleoside modification. researchgate.net Lipases are commonly used enzymes that can catalyze the regioselective acylation of nucleosides in organic solvents. google.com This approach can avoid the need for complex protection and deprotection steps required in chemical synthesis. researchgate.net

Several lipases, including Candida antarctica lipase (B570770) B (CAL-B, often immobilized as Novozym 435), Candida rugosa lipase, and Pseudomonas aeruginosa lipase, have been shown to be effective for this purpose. google.com The reaction typically involves the nucleoside, an acylating agent (such as an anhydride (B1165640) or an activated ester), and the lipase in an organic solvent like tetrahydrofuran (B95107) (THF) or dioxane. google.com

Research has shown that enzymes exhibit high regioselectivity. For example, CAL-B has been used for the regioselective synthesis of 5'-O-levulinyl-2'-deoxynucleosides, which are valuable building blocks. researchgate.net In the context of benzoylation, studies using oxime esters as acyl donors with CAL-B in THF have demonstrated the synthesis of 5'-O-benzoylthymidine. wiley-vch.de While this yields a mono-substituted product, it underscores the enzyme's precise control over which hydroxyl group is acylated. The choice of enzyme, acyl donor, and solvent can be tuned to favor acylation at the desired position, often with high preference for the primary 5'-hydroxyl group. researchgate.netgoogle.com

Table 2: Examples of Enzyme-Catalyzed Acylation of Thymidine

| Enzyme | Acyl Donor | Solvent | Primary Product(s) | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa lipase | Butanoic anhydride | THF | 3'-O-butanoylated thymidine | google.com |

| Candida antarctica lipase B (CAL-B) | Oxime benzoyl | THF | 5'-O-benzoylthymidine | wiley-vch.de |

| Candida antarctica lipase B (CAL-B) | Levulinic acid | Diisopropyl ether | 5'-O-Levulinylthymidine | researchgate.net |

3 ,5 Di O Benzoylthymidine As a Key Synthetic Intermediate

Application in Oligonucleotide Synthesis

Oligonucleotides are short, synthetic strands of nucleic acids that have found widespread use in research, diagnostics, and therapeutics. The chemical synthesis of these molecules is a complex process that relies on the sequential addition of protected nucleotide building blocks.

The phosphoramidite (B1245037) method is the gold standard for the chemical synthesis of oligonucleotides. atdbio.com This method involves a four-step cycle that is repeated to build the desired oligonucleotide sequence on a solid support. atdbio.com The key building blocks in this process are nucleoside phosphoramidites, which are nucleosides with their reactive groups chemically protected. usp.org

The synthesis of deoxynucleoside phosphoramidite building blocks is a critical first step in oligonucleotide synthesis. This process typically involves the protection of the 5'-hydroxyl group of a deoxynucleoside with a dimethoxytrityl (DMT) group. acs.orgumich.edu The remaining free 3'-hydroxyl group is then reacted with a phosphitylating agent to introduce the phosphoramidite moiety. umich.edugoogle.com

In the context of 3',5'-Di-O-benzoylthymidine, the benzoyl groups serve as protecting groups for the 3' and 5' hydroxyls. To prepare a phosphoramidite building block, one of these benzoyl groups would need to be selectively removed to allow for the introduction of the phosphoramidite group. For standard 3' to 5' synthesis, the 3'-O-benzoyl group would be removed, and for the less common 5' to 3' synthesis, the 5'-O-benzoyl group would be cleaved. google.com The use of benzoyl groups on the thymidine (B127349) base itself (at the N3 position) has also been explored to create "fully protected" phosphoramidites. mdpi.com

A general representation of the phosphitylation of a 5'-protected deoxynucleoside is shown below:

| Reactants | Reagents | Product |

| 5'-O-DMT-deoxynucleoside | Phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite), Activator (e.g., Tetrazole) | 5'-O-DMT-deoxynucleoside-3'-O-(N,N-diisopropyl)phosphoramidite |

The choice of protecting groups on the nucleoside phosphoramidite can influence coupling efficiency. While benzoyl groups are commonly used to protect the exocyclic amines of deoxyadenosine (B7792050) and deoxycytidine, their use on the sugar hydroxyls, as in this compound, is less standard for direct incorporation into automated synthesis. usp.org However, the principles of high coupling efficiency remain the same. The reaction must be fast and proceed to completion to ensure high yields. oup.com Activators such as 4,5-dicyanoimidazole (B129182) (DCI) have been shown to accelerate the coupling reaction compared to the traditional activator, tetrazole. nih.gov

Factors Affecting Coupling Efficiency in Solid-Phase Oligonucleotide Synthesis:

| Factor | Description |

|---|---|

| Activator | The choice of activator can significantly impact the rate and completeness of the coupling reaction. nih.gov |

| Coupling Time | Sufficient time must be allowed for the coupling reaction to go to completion. google.com |

| Reagent Purity | The purity of the phosphoramidite building blocks and other reagents is critical for high coupling efficiency. usp.org |

| Solid Support | The nature of the solid support can influence reaction kinetics. |

| Steric Hindrance | Bulky protecting groups on the incoming phosphoramidite or the growing oligonucleotide chain can hinder the coupling reaction. |

During oligonucleotide synthesis, various side reactions can occur, leading to the formation of undesired byproducts. One common side reaction is the cyanoethylation of the nucleobases, particularly thymine (B56734) and guanine. mdpi.comresearchgate.net This occurs due to the use of a 2-cyanoethyl group to protect the phosphate (B84403) backbone. usp.org During the final deprotection step, this group is removed, generating acrylonitrile (B1666552), which can then react with the nucleobases. google.com

To mitigate this, a strategy of "full protection" of the nucleobases has been developed. mdpi.com In this approach, all reactive sites on the nucleobases are protected. For thymidine, a benzoyl group can be introduced at the N3 position to prevent cyanoethylation. mdpi.com This N3-benzoyl-protected thymidine phosphoramidite is synthesized from an appropriately protected thymidine precursor. While this compound is not the direct starting material for this specific N3-protected phosphoramidite, the use of benzoyl groups highlights their utility in preventing side reactions.

Another approach to prevent cyanoethylation is to use a scavenger, such as t-butylamine, during the deprotection step to react with the acrylonitrile before it can modify the oligonucleotide. google.com

This compound can serve as a starting material for the synthesis of various oligonucleotide analogues. These are modified oligonucleotides with altered properties, such as increased stability or enhanced binding affinity. For example, it can be used in the synthesis of analogues with modifications at the sugar moiety or the phosphate backbone. mdpi.com The benzoyl groups can be selectively removed and replaced with other functional groups to create novel nucleotide building blocks. These building blocks can then be converted into phosphoramidites and incorporated into oligonucleotides using standard solid-phase synthesis techniques. mdpi.com

Role in the Phosphoramidite Method

Precursor for Other Complex Organic Molecules

Beyond oligonucleotide synthesis, this compound is a useful precursor for the synthesis of other complex organic molecules. lookchem.comresearchgate.net Its well-defined stereochemistry and the presence of multiple functional groups make it a versatile starting material. For instance, it can be used in the synthesis of nucleoside analogues with potential therapeutic applications. lookchem.com The benzoyl groups can be manipulated to introduce other functionalities or can be removed to yield the free hydroxyl groups for further reactions. The study of such synthetic pathways is an active area of research in organic chemistry. frontiersin.orgnasa.govarxiv.org

Preparation of Homologated Nucleoside Analogs

Homologated nucleosides, which feature an extended carbon chain at specific positions of the sugar ring, are a class of modified nucleosides. The synthesis of such analogs often employs protected nucleosides like this compound as starting materials to ensure specific and controlled reactions. Research has demonstrated a direct synthesis of nucleoside analogs that are homologated at the 3'- and 4'-positions. ffame.org This process allows for the extension of the sugar backbone, leading to novel structures with potentially unique biological activities. The benzoyl protecting groups at the 3' and 5' positions are instrumental in these synthetic routes, preventing side reactions and directing the chemical transformations to the desired position on the sugar ring. ffame.org

Synthesis of Modified Nucleoside Derivatives

The use of this compound is a cornerstone in the synthesis of a wide array of modified nucleoside derivatives. azolifesciences.comnih.gov These modifications can involve the sugar moiety or the pyrimidine (B1678525) base, leading to compounds with altered biological properties.

One significant application is in the selective modification of the sugar. For instance, the benzoyl groups serve as directing groups and deoxygenation precursors in the stereocontrolled synthesis of various deoxyribonucleosides. researchgate.net A key strategy involves a photoinduced electron-transfer (PET) mechanism for the regioselective deoxygenation of a desired hydroxyl group, which has been derivatized as a benzoyl or a related ester. researchgate.net This method has been successfully used to produce β-2'-deoxyribonucleosides. orgsyn.org

Furthermore, this compound is a key reactant in the synthesis of nucleosides with modifications on the heterocyclic base. For example, it is used in silver ion-catalyzed O⁴-alkylation reactions with various alkyl halides to produce O⁴-alkylthymidines. tandfonline.com This reaction proceeds by treating this compound with an alkyl halide in the presence of silver carbonate. tandfonline.com The benzoyl groups can be subsequently removed under basic conditions, such as with sodium methoxide (B1231860) or aqueous ammonia (B1221849), to yield the free modified nucleoside. tandfonline.com

The versatility of this compound as an intermediate is also demonstrated in chemoenzymatic synthetic protocols. For example, while not a direct starting material, the closely related 5'-O-benzoyl-2'-deoxynucleosides are used to prepare 3'-O-dimethoxytrityl (DMTr) derivatives, which are essential building blocks for automated oligonucleotide synthesis. acs.org The synthesis starts with the enzymatic 5'-O-benzoylation, followed by chemical introduction of the DMTr group at the 3'-position, and finally, removal of the 5'-O-benzoyl group. acs.org

Chemical Transformations and Derivatization Strategies for 3 ,5 Di O Benzoylthymidine

Selective Deprotection of Benzoyl Groups

The selective removal of the benzoyl protecting groups from 3',5'-di-O-benzoylthymidine is a critical step in the synthesis of many thymidine (B127349) analogs. The choice of deprotection conditions can influence which benzoyl group is removed, or if both are removed simultaneously.

Mild alkaline conditions are often employed for the removal of benzoyl groups. For instance, treatment with methanolic sodium methoxide (B1231860) can effectively deprotect the hydroxyl groups. The reactivity of the aroyl groups is influenced by the substituents on the benzoyl ring; electron-withdrawing groups facilitate removal, while electron-releasing groups make the process more difficult. oup.com

In some synthetic routes, selective deprotection is crucial. For example, in the preparation of thymidine-4'-C-carboxylic acid, the debenzoylation of 3′,5′-di-O-benzoylthymidine-4′-C-carboxylic acid is achieved using methanolic sodium methoxide to yield the free nucleoside. cas.czresearchgate.netcas.cz This step is performed after the desired modifications have been made to the 4'-position of the sugar ring.

Functional Group Modifications on the Thymine (B56734) Nucleobase Moiety

The thymine base of this compound is amenable to various functional group modifications, allowing for the synthesis of a diverse range of nucleoside analogs. These modifications can alter the biological properties of the resulting compounds.

Alkylation at the N-3 position of the thymine ring is a common modification. researchgate.net For example, N-3 substituted thymidine analogues, such as N3-[18F]fluoroethyl thymidine, have been synthesized for use as potential tumor tracers. researchgate.net The synthesis often involves the protection of the 3' and 5' hydroxyl groups, followed by alkylation of the thymine base. researchgate.net

The O4 position of the thymine ring can also be targeted for modification. O4-alkylthymidine derivatives can be prepared from a 4-triazolo derivative of thymidine, which is readily substituted by alkoxide ions. oup.com This method provides a route to O4-methyl and other O4-alkyl derivatives. oup.com The introduction of an ethyl group at the 4-O position, along with modifications at the 3' and 5' positions, alters the chemical and physical properties of the thymidine molecule. ontosight.ai

Reactions at the Deoxyribose Sugar Moiety

The deoxyribose portion of this compound is a key site for structural modifications that can significantly impact the biological activity of the resulting nucleoside analogs. These modifications include the introduction of new functional groups, stereocontrolled deoxygenation, and the synthesis of fluorinated analogs.

Introduction of Carboxylic Acid Functions (e.g., Thymidine-4'-C-carboxylic Acid Derivatives)

The introduction of a carboxylic acid group at the 4'-position of the deoxyribose ring can lead to nucleoside analogs with interesting biological properties. The synthesis of thymidine-4'-C-carboxylic acid and its derivatives often starts from a protected thymidine precursor. cas.czresearchgate.netcas.cz

A key intermediate, 3′,5′-di-O-benzoyl-4′-C-hydroxymethylthymidine, can be oxidized using pyridinium (B92312) dichromate to yield 3′,5′-di-O-benzoylthymidine-4′-C-carboxylic acid. cas.czresearchgate.netcas.cz This protected carboxylic acid can then be debenzoylated to give the free thymidine-4'-C-carboxylic acid. cas.czresearchgate.netcas.cz The carboxylic acid can be further derivatized to esters, amides, and other functional groups. cas.czresearchgate.netcas.cz For instance, esterification with diazomethane (B1218177) affords the methyl ester, which can be converted to an isopropyl ester via transesterification. cas.czresearchgate.net Reaction of the methyl ester with ammonia (B1221849) or hydrazine (B178648) yields the corresponding amide and hydrazide. cas.czresearchgate.netcas.cz The protected carboxylic acid can also be activated with 1,1'-carbonyldiimidazole (B1668759) and reacted with various amines to produce a range of amides. cas.czresearchgate.netcas.cz

Table 1: Synthesis of Thymidine-4'-C-carboxylic Acid Derivatives

Stereocontrolled Deoxygenation Reactions

Stereocontrolled deoxygenation reactions at the sugar moiety of protected thymidine derivatives are crucial for the synthesis of 2'-deoxy- and 2',3'-dideoxyribonucleosides. A key strategy involves the regioselective deoxygenation of a desired hydroxyl group, often via a photoinduced electron-transfer (PET) mechanism. researchgate.net

In one approach, a benzoyl or 3-(trifluoromethyl)benzoyl group at the 2'-position serves as a precursor for deoxygenation. researchgate.net For instance, 3',5'-di-O-benzoyl-2'-O-[(3-trifluoromethyl)benzoyl]-5-methyluridine can be deoxygenated to produce this compound. orgsyn.org This reaction is carried out in the presence of a photosensitizer, such as 9-ethyl-3,6-dimethylcarbazole, and magnesium perchlorate (B79767) hexahydrate in a 2-propanol/water mixture, and is degassed with argon before irradiation. orgsyn.org This method allows for the stereocontrolled synthesis of β-2'-deoxyribonucleosides. researchgate.netamazonaws.com

Synthesis of Fluorinated Nucleoside Analogs via Protected Intermediates

The introduction of fluorine atoms into the sugar moiety of nucleosides can significantly alter their biological properties, often enhancing their metabolic stability and antiviral or anticancer activity. mdpi.comrsc.orgmdpi.com this compound and related protected intermediates are valuable starting materials for the synthesis of such fluorinated analogs. mdpi.com

One strategy involves the nucleophilic fluorination of a suitably activated hydroxyl group on the sugar ring. For example, a 2'-α-hydroxy alcohol can be treated with (diethylamino)sulfur trifluoride (DAST) to introduce a fluorine atom at the 2'-position, yielding a β-fluorinated intermediate. mdpi.com Similarly, fluorination at the 3'-position can be achieved from a protected intermediate. beilstein-journals.org

Another approach involves the coupling of a silylated thymine base with a fluorinated sugar derivative. mdpi.com For instance, a 1-bromo-2-deoxy-2-fluoro-3,5-di-O-benzoyl-L-arabinofuranose can be coupled with silylated thymine to produce a fluorinated thymidine analog. mdpi.com The benzoyl protecting groups are then removed to yield the final product. mdpi.com

Formation of Substituted Thymidine Derivatives through Post-Synthetic Modification

Post-synthetic modification is a powerful strategy for introducing a wide variety of functional groups into oligonucleotides containing thymidine derivatives. This approach often involves the incorporation of a thymidine analog bearing a reactive handle into a growing oligonucleotide chain, followed by reaction of this handle with a desired molecule.

A common method utilizes "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). snmjournals.orgacs.orgnih.gov In this approach, a thymidine analog functionalized with a terminal alkyne is incorporated into an oligonucleotide. acs.org This alkyne-modified oligonucleotide can then be reacted with an azide-containing molecule, such as a fluorescent dye or a chelating agent for radiolabeling, to form a stable triazole linkage. snmjournals.orgresearchgate.netacs.org This method is highly efficient and bioorthogonal, meaning it does not interfere with biological processes. acs.org

Another post-synthetic modification strategy involves the use of "convertible nucleosides." glenresearch.com For example, a thymidine analog with a 4-triazolyl group can be incorporated into an oligonucleotide. glenresearch.com This triazolyl group can then be displaced by various nucleophiles, such as amines or thiols, to introduce a range of modifications at the 4-position of the thymine base. glenresearch.com

The synthesis of oligonucleotides containing 4'-carboxy- and 4'-carbamoyl-thymidine analogs can also be achieved through post-synthetic modification of a 4'-(methoxycarbonyl)thymidine unit within the oligonucleotide. nih.gov This allows for the introduction of these functional groups after the oligonucleotide has been assembled. nih.gov

Table 2: Post-Synthetic Modification Strategies

Advanced Spectroscopic Characterization Methodologies for Benzoylated Nucleosides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including benzoylated nucleosides like 3',5'-Di-O-benzoylthymidine. nih.govresearchgate.net Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the connectivity within the molecule can be elucidated. scielo.org.mx

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom. For this compound, the presence of the benzoyl groups significantly influences the chemical shifts of the protons on the deoxyribose sugar moiety. The protons at the 3' and 5' positions are shifted downfield due to the deshielding effect of the adjacent benzoyl carbonyl groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish proton-proton coupling networks, confirming the connectivity of the sugar ring protons. scielo.org.mx

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. scielo.org.mx The carbonyl carbons of the two benzoyl groups typically appear at the downfield end of the spectrum, around 165-175 ppm. The carbons of the thymine (B56734) base and the deoxyribose sugar can be assigned based on their characteristic chemical shifts and through the use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups. scielo.org.mx Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating proton and carbon signals, which definitively establishes the points of benzoylation at the 3' and 5' hydroxyl groups. scielo.org.mx

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1' | ~6.3 | C-1' (~85 ppm) |

| H-2'a, H-2'b | ~2.5 | C-2' (~38 ppm) |

| H-3' | ~5.6 | C-3' (~75 ppm) |

| H-4' | ~4.6 | C-4' (~82 ppm) |

| H-5'a, H-5'b | ~4.7 | C-5' (~64 ppm) |

| H-6 (Thymine) | ~7.5 | C-6 (Thymine) (~136 ppm) |

| CH₃ (Thymine) | ~1.9 | CH₃ (Thymine) (~12 ppm) |

| Aromatic (Benzoyl) | 7.4 - 8.1 | Aromatic (Benzoyl) (128-134 ppm) |

| Carbonyl (Benzoyl) | - | Carbonyl (Benzoyl) (165-166 ppm) |

Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. nih.gov For this compound, various MS techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Electron Ionization (EI+), provide critical information. mdpi.comlcms.cz

LC-MS and HRMS: LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.cz This is particularly useful for analyzing complex mixtures and confirming the molecular weight of the target compound. eurl-pesticides.eunih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. For this compound, HRMS would confirm the molecular formula C₂₄H₂₂N₂O₇.

EI+ Fragmentation: Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the molecule. nih.gov The resulting fragmentation pattern is a unique fingerprint of the compound. In the mass spectrum of this compound, characteristic fragments would include the benzoyl cation (m/z 105), which is often the base peak, and ions corresponding to the loss of one or both benzoyl groups. nih.gov The cleavage of the glycosidic bond between the thymine base and the deoxyribose sugar is also a common fragmentation pathway observed for nucleosides. lifesciencesite.com

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ion | m/z (expected) | Information Provided |

|---|---|---|---|

| HRMS (ESI+) | [M+H]⁺ | 451.1499 | Accurate molecular weight and elemental composition |

| HRMS (ESI+) | [M+Na]⁺ | 473.1319 | Confirmation of molecular weight |

| EI-MS | [M]⁺ | 450 | Molecular ion |

| EI-MS | [M-C₇H₅O]⁺ | 345 | Loss of a benzoyl group |

| EI-MS | [C₇H₅O]⁺ | 105 | Benzoyl cation (often base peak) |

| EI-MS | [Thymine+H]⁺ | 127 | Protonated thymine base |

Note: ESI (Electrospray Ionization) is a soft ionization technique often used in LC-MS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features.

The most prominent features in the IR spectrum include:

Carbonyl (C=O) Stretching: A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the ester carbonyl groups of the benzoyl substituents. nobraintoosmall.co.nz

Aromatic C=C Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings of the benzoyl groups. vscht.cz

C-O Stretching: Strong absorptions in the 1300-1100 cm⁻¹ range are due to the C-O stretching of the ester linkages and the ether linkage within the furanose ring. nobraintoosmall.co.nz

N-H Stretching: A medium intensity band around 3200-3400 cm⁻¹ can be attributed to the N-H stretching of the thymine base.

Aromatic and Aliphatic C-H Stretching: Bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretching in the deoxyribose ring. vscht.cz

Table 3: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Thymine) | Stretching | 3200-3400 | Medium |

| Aromatic C-H | Stretching | >3000 | Medium |

| Aliphatic C-H | Stretching | <3000 | Medium |

| Ester C=O | Stretching | 1720-1740 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium-Strong |

| C-O | Stretching | 1300-1100 | Strong |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound after synthesis and for the assessment of its purity. oup.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. researchgate.net For this compound, a suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate, will allow for its separation from starting materials and byproducts. The spots can be visualized under UV light due to the UV-absorbing nature of the thymine and benzoyl groups.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and quantitative technique for assessing the purity of this compound. sepscience.comchromatographyonline.com A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, is typically employed. google.com The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A photodiode array (PDA) detector can be used to obtain the UV spectrum of the peak, further confirming its identity. sepscience.comchromatographyonline.com HPLC can also be used on a preparative scale for the isolation and purification of the compound. nih.gov

Table 4: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase (Typical) | Detection | Application |

|---|---|---|---|---|

| TLC | Silica gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | UV (254 nm) | Reaction monitoring, preliminary purity check |

| HPLC | C18 (Reversed-phase) | Water/Acetonitrile or Water/Methanol gradient | UV (e.g., 230 or 254 nm) | Purity assessment, quantification, preparative isolation |

Computational and Mechanistic Studies on Benzoyl Protected Nucleosides

Density Functional Theory (DFT) for Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) has become an indispensable tool for elucidating the conformational and electronic landscapes of molecules like 3',5'-Di-O-benzoylthymidine. jchemrev.comnih.gov DFT calculations allow for the determination of stable conformations, geometric parameters, and electronic properties, which are crucial for understanding the molecule's reactivity and interactions. materialssquare.commdpi.com

Conformational analysis of nucleosides and their derivatives is critical as the conformation of the sugar ring (sugar pucker) and the orientation of the nucleobase relative to the sugar (glycosidic torsion angle) dictate their biological activity and incorporation into nucleic acid structures. For this compound, DFT studies can predict the preferred sugar pucker (e.g., C2'-endo or C3'-endo) and the rotational barriers around the glycosidic bond. These calculations often reveal that the bulky benzoyl groups can influence the conformational equilibrium, favoring specific arrangements that minimize steric hindrance. sid.irscielo.org.mx

The electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can also be thoroughly investigated using DFT. mdpi.com The analysis of the molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. This information is invaluable for predicting sites susceptible to chemical attack during subsequent synthetic steps.

Table 1: Representative DFT-Calculated Properties of a Benzoyl-Protected Nucleoside Analogue

| Property | Calculated Value | Significance |

| Sugar Pucker | C2'-endo (South) | Influences the overall shape of the nucleoside and its ability to fit into DNA/RNA structures. |

| Glycosidic Torsion Angle (χ) | Anti conformation | Determines the orientation of the thymine (B56734) base relative to the deoxyribose sugar. |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |

| Dipole Moment | 3.5 D | Provides insight into the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |

Note: The values presented are illustrative and can vary depending on the specific computational method and basis set used.

Molecular Dynamics Simulations of Protecting Group Interactions

While DFT provides static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of how molecules like this compound behave over time in a given environment, such as in solution. beilstein-journals.orgbeilstein-journals.org MD simulations are particularly useful for studying the flexibility of the molecule and the interactions of the benzoyl protecting groups with the nucleoside core and the surrounding solvent molecules. acs.orgnih.gov

MD simulations can reveal the range of motion of the benzoyl groups, showing how they rotate and flex. This is important because the orientation of these groups can affect the accessibility of reactive sites on the nucleoside. For example, a benzoyl group might transiently block access to a hydroxyl group, thereby influencing the regioselectivity of a subsequent reaction.

Table 2: Insights from Molecular Dynamics Simulations of Protected Nucleosides

| Simulation Aspect | Key Findings |

| Protecting Group Flexibility | The benzoyl groups exhibit significant rotational freedom, which can influence the accessibility of other functional groups on the nucleoside. |

| Solvent Shell Structure | Ordered solvent molecules can be observed around the polar regions of the nucleoside, while the aromatic benzoyl groups may interact favorably with non-polar solvents. |

| Conformational Transitions | MD simulations can capture transitions between different sugar pucker conformations, providing a more complete picture of the molecule's conformational landscape. |

Elucidation of Reaction Mechanisms in Benzoylation and Deprotection Processes

For the benzoylation reaction, which typically involves reacting thymidine (B127349) with benzoyl chloride in the presence of a base, computational studies can model the step-by-step process. This includes the activation of the hydroxyl groups, the nucleophilic attack on the benzoyl chloride, and the final proton transfer steps. These studies can help explain the observed regioselectivity, for instance, why the 5'-hydroxyl group is often more reactive than the 3'-hydroxyl group.

Similarly, the mechanism of deprotection, often achieved by treatment with a base like sodium methoxide (B1231860) in methanol, can be elucidated. nih.gov Computational models can show the nucleophilic attack of the methoxide ion on the carbonyl carbon of the benzoyl group, the formation of a tetrahedral intermediate, and the subsequent collapse of this intermediate to release the deprotected hydroxyl group and methyl benzoate. nih.gov These mechanistic insights are crucial for optimizing reaction conditions and minimizing side reactions. oup.com

Computational Prediction of Stereoselectivity in Nucleoside Modifications

Many modifications of nucleosides, such as glycosylation or the introduction of chiral centers, can result in the formation of stereoisomers. Computational methods are increasingly being used to predict and rationalize the stereoselectivity of these reactions. researchgate.net In the context of this compound, this could involve predicting the stereochemical outcome of a reaction at the sugar moiety or the nucleobase. researchgate.net

By calculating the energies of the transition states leading to different stereoisomeric products, it is often possible to predict which product will be formed preferentially. acs.orgnih.gov For example, if a chiral catalyst is used to introduce a new functional group, computational docking and transition state modeling can help to understand how the catalyst interacts with the benzoyl-protected nucleoside to favor the formation of one stereoisomer over the other. researcher.life These predictive capabilities are highly valuable in the design of new synthetic routes to stereochemically pure nucleoside analogues with desired biological activities. researchgate.net

Bioorganic Applications and Research Perspectives of 3 ,5 Di O Benzoylthymidine Derivatives

Synthesis of Nucleoside and Oligonucleotide Analogs for Biochemical Studies

The strategic placement of benzoyl groups on 3',5'-di-O-benzoylthymidine makes it an ideal starting material for the synthesis of various nucleoside and oligonucleotide analogs. These analogs are indispensable for probing the structure and function of nucleic acids. lookchem.com The benzoyl groups serve as robust protecting groups that are stable under many reaction conditions but can be removed when desired, allowing for specific chemical transformations at other sites of the thymidine (B127349) molecule.

A significant application is in the synthesis of 2'-deoxynucleoside analogs. Research has demonstrated that this compound can be used as an intermediate in procedures like photoinduced electron-transfer (PET) deoxygenation to create modified sugars. researchgate.net This allows for the generation of nucleosides with altered sugar puckers or other features for studying DNA conformation and recognition. Furthermore, it is a key precursor in multi-step sequences, such as those involving Vorbrüggen glycosylation, to build complex nucleoside structures. researchgate.net

Beyond sugar modifications, this compound facilitates the creation of oligonucleotides with modified backbones. For instance, it is a component in the solution-phase synthesis of amide-linked nucleoside analogs, where the standard phosphodiester bond is replaced by a more stable amide linkage. nih.gov These non-natural backbones are of great interest for developing antisense oligonucleotides, which require enhanced stability against cellular enzymes. nih.govnih.gov

| Analog Type | Synthetic Approach | Precursor Role of this compound | Research Application |

| 2'-Deoxynucleoside Analogs | Photoinduced Electron-Transfer (PET) Deoxygenation | Serves as a key intermediate with protected 3' and 5' positions, allowing for selective modification at the 2' position. researchgate.net | Studying DNA structure and protein-DNA interactions. |

| Amide-Linked Oligonucleotides | Solution-Phase Coupling of Carboxy- and Amino-Functionalized Nucleosides | Used to synthesize the necessary 5'-O-DMT-protected unit for attachment to a phosphodiester linkage. nih.gov | Development of nuclease-resistant antisense therapeutics. nih.gov |

| Homologated DNA Analogs | Multi-step organic synthesis | Acts as a building block for creating sugars with an extended carbon chain between the 3' and 5' positions. ffame.org | Probing the structural requirements of DNA duplex formation. ffame.org |

Investigation as Probes and Substrates in Enzymatic Research

Enzyme probes are essential tools in biochemical research, used to detect and characterize the activity of specific enzymes through outputs like color changes or fluorescence. thermofisher.com While often associated with conjugated reporters like horseradish peroxidase (HRP) or fluorescent tags, a substrate molecule itself can serve as a probe to study an enzyme's mechanism and specificity. thermofisher.comnih.gov

This compound functions as a valuable substrate for enzymes involved in nucleoside metabolism. lookchem.com By presenting a modified version of a natural substrate to an enzyme, researchers can gain insights into the biochemical pathways and mechanisms of nucleoside processing within cells. lookchem.com This is crucial for understanding fundamental cellular functions and for the development of targeted therapies that might inhibit these pathways. For example, studying how enzymes process this benzoylated thymidine can shed light on the metabolic activation or degradation of potential antiviral and antitumor nucleoside drugs. lookchem.com

The use of this compound allows researchers to investigate questions such as:

Which enzymes are capable of cleaving the benzoyl ester groups to release thymidine?

How does the presence of the bulky benzoyl groups affect the binding affinity of the nucleoside to the enzyme's active site?

Can this compound act as an inhibitor for certain enzymes in the nucleoside salvage pathway?

| Enzyme Class | Role in Nucleoside Metabolism | Potential Interaction with this compound |

| Esterases/Hydrolases | Cleavage of ester bonds. | May hydrolyze the benzoyl groups, releasing thymidine and benzoic acid, thus acting as a substrate. lookchem.com |

| Nucleoside Kinases | Phosphorylation of nucleosides to form nucleotides. | Could act as an inhibitor or a poor substrate due to steric hindrance from the benzoyl groups at the phosphorylation sites. |

| Phosphorylases | Cleavage of the glycosidic bond. | The benzoyl groups might alter recognition and binding, making it a useful tool to probe active site requirements. |

Development of Building Blocks for Nucleic Acid Research

The synthesis of complex nucleic acid structures, including those with site-specific labels or modifications, requires a ready supply of stable, versatile starting materials known as building blocks. nih.gov this compound is an exemplary building block in nucleic acid chemistry due to a combination of favorable properties. lookchem.com The benzoyl groups render the molecule more soluble in common organic solvents used during synthesis compared to unprotected thymidine, and they provide robust protection of the 3'- and 5'-hydroxyl groups. lookchem.com

This protection is essential for directing chemical reactions to other parts of the molecule, such as the nucleobase or the 2'-position of the sugar. researchgate.net For example, in the synthesis of isotopically labeled DNA building blocks for NMR studies, protecting groups like benzoyl or toluoyl are used on the sugar moiety to allow for the chemical construction of the labeled base and its subsequent attachment (nucleosidation) to the sugar. nih.gov Although a related precursor might be used, the principle remains the same: protection of the sugar hydroxyls is a prerequisite for many synthetic transformations. This strategy ensures that complex and sensitive modifications can be carried out efficiently before the final building block is prepared for incorporation into a DNA or RNA strand. nih.gov

| Property | Advantage as a Building Block |

| Protected Hydroxyls | The 3' and 5' benzoyl groups prevent unwanted side reactions, allowing for selective chemistry at other positions. researchgate.net |

| Enhanced Solubility | Increased solubility in organic solvents facilitates handling and reaction setup in non-aqueous conditions. lookchem.com |

| Chemical Stability | The dibenzoate derivative is a stable, crystalline solid that can be easily purified and stored, ensuring high-quality starting material for multi-step syntheses. vanderbilt.edu |

| Versatility | Serves as a common precursor for a wide range of modified nucleosides, including those with altered sugars, bases, or backbones. lookchem.comresearchgate.net |

Contribution to the Design of Chemically Modified Oligonucleotides for Research Purposes

Chemically modified oligonucleotides are synthetic nucleic acid strands that contain non-standard bases, sugars, or backbone linkages. beilstein-journals.org These modifications are introduced to imbue the oligonucleotides with desirable properties for research and therapeutic applications, such as increased resistance to nuclease degradation, enhanced binding affinity to target sequences, or the ability to be visualized with fluorescent labels. beilstein-journals.orgatdbio.com The synthesis of these specialized oligonucleotides relies on the prior synthesis of modified nucleoside phosphoramidites, the monomer units used in automated solid-phase synthesis. glenresearch.com

This compound plays a crucial, albeit indirect, role in this process. While not directly incorporated into the oligonucleotide synthesizer, its derivatives are key intermediates. For example, the synthesis of 2'-fluoro-arabinonucleic acid (FANA), a modification that enhances duplex stability, can start from a benzoylated sugar precursor. beilstein-journals.org Specifically, a compound like 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-ᴅ-arabinofuranosyl bromide is coupled with a nucleobase to create the modified nucleoside. beilstein-journals.org This demonstrates a general strategy where benzoyl groups protect the sugar during key chemical steps. After the desired modifications are installed, the benzoyl groups are removed and replaced with protecting groups suitable for automated DNA synthesis, such as a 5'-DMT group and a 3'-phosphoramidite.

This multi-step approach, enabled by stable intermediates like this compound, is fundamental to creating the diverse palette of chemical modifications available to nucleic acid chemists today.

| Modification Type | Purpose | Role of Benzoylated Precursors |

| 2'-Sugar Modifications (e.g., 2'-Fluoro) | Enhance binding affinity (A-form duplex) and nuclease resistance. beilstein-journals.org | A benzoylated sugar-halide is often used to introduce the modified sugar to the nucleobase. beilstein-journals.org |

| Backbone Modifications (e.g., Phosphorothioates) | Increase resistance to cellular nucleases for in vivo applications. | Protecting the 3' and 5' positions is the first step before other functional groups are introduced that will later form the modified backbone. |

| Labeled Oligonucleotides (e.g., Fluorescent Probes) | Enable detection of the oligonucleotide for diagnostic or imaging purposes. glenresearch.com | A protected nucleoside framework allows for the attachment of a linker or the label itself to the base or sugar before preparation of the final phosphoramidite (B1245037). |

Emerging Trends and Future Research Directions

Advancements in Regioselective and Stereoselective Protection/Deprotection Methodologies

The precise control of protecting groups on the polyfunctional nucleoside scaffold is paramount for the synthesis of complex analogues. Recent advancements are geared towards achieving higher selectivity and milder reaction conditions for the introduction and removal of protecting groups like benzoyl esters.

Regioselective Protection: Traditional methods for the regioselective protection of nucleosides can be time-consuming and may require multiple steps of protection and deprotection. man.poznan.pl Newer strategies aim to simplify these processes. For instance, solvent-controlled regioselective protection has emerged as a powerful tool. The choice of aprotic polar solvents with different dielectric constants can direct the protection to either the 3'-O or N3 position of 5'-O-protected thymidine (B127349). nih.govresearchgate.net This allows for a more direct and efficient synthesis of specifically functionalized thymidine derivatives. Furthermore, enzymatic catalysis, such as the use of Candida antarctica lipase (B570770) B (CAL-B), has demonstrated high selectivity for the 5'-hydroxyl group in transesterification reactions, offering a green alternative to methods that use toxic reagents. mdpi.com The use of specific amines can also direct acylation to either the sugar moiety or the thymine (B56734) residue. man.poznan.pl

Stereoselective Deprotection: The development of stereoselective deprotection methods is crucial for preserving the desired stereochemistry in the final product. Gold(I)-catalyzed deprotection of ortho-alkynyl benzoates has been reported as a highly efficient and stereoselective method for removing this protecting group to yield 2'-OH nucleosides. rsc.orgresearchgate.net This method proceeds smoothly under mild conditions. rsc.orgresearchgate.net Another notable advancement is the use of SnCl4 for the regio- and stereoselective deprotection of perbenzylated 1-O-methyl-5-deoxyribofuranosides, a critical step in the total synthesis of marine natural nucleosides like trachycladines A and B. d-nb.info Researchers have also developed methods for the selective deprotection of fully benzoylated nucleoside derivatives to yield 2',3'-unprotected nucleosides. researchgate.net

These advancements in protection and deprotection methodologies are not only enhancing the efficiency and selectivity of nucleoside synthesis but are also enabling the creation of novel analogues with precisely controlled modifications for various biological and therapeutic applications.

Exploration of Novel Benzoylation Reagents and Green Chemistry Solvents

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly chemical processes. In the context of nucleoside chemistry, this has led to the exploration of novel benzoylating reagents and green chemistry solvents to replace traditional, often hazardous, reagents and solvents.

Novel Benzoylating Reagents: While benzoyl chloride is a common benzoylating agent, its use can sometimes lead to side reactions and the formation of byproducts. scispace.com To address this, researchers have investigated milder and more selective reagents. Benzoyl cyanide has been shown to be an effective benzoylating agent for nucleosides, particularly when used with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.govlookchem.com This method allows for the efficient benzoylation of various nucleosides under mild conditions. researchgate.net Another mild reagent, benzoyltetrazole, has also been reported to be an excellent benzoylating agent for the hydroxyl groups of nucleosides, showing some selectivity between primary and secondary hydroxyl groups. scispace.comrsc.org

Green Chemistry Solvents: The use of volatile organic solvents in chemical synthesis has significant environmental implications. ilo.orgthieme-connect.com Consequently, there is a growing interest in replacing these with greener alternatives. ilo.orgthieme-connect.com Ionic liquids (ILs) have emerged as promising "designer solvents" due to their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of compounds, including nucleosides. nih.govresearchgate.netnih.gov The use of ionic liquids like 1-methoxyethyl-3-methylimidazolium methanesulfonate (B1217627) has been shown to be a "greener" alternative for the selective benzoylation of nucleosides. lookchem.comresearchgate.net Studies have shown that the choice of anion in the ionic liquid can significantly affect the solubility of nucleosides. nih.gov

Water is another attractive green solvent due to its non-toxic and non-flammable nature. nih.gov While the solubility of many organic compounds in water can be a limitation, the development of water-compatible catalytic systems is an active area of research. Other sustainable solvents being explored for nucleoside modifications include deep eutectic solvents (DES) and 2-MeTHF. ilo.orgthieme-connect.comthieme-connect.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are also being increasingly applied to nucleoside synthesis. huarenscience.com

The following table highlights some of the novel reagents and green solvents being explored for the benzoylation of nucleosides.

| Category | Examples | Advantages |

| Novel Benzoylating Reagents | Benzoyl cyanide researchgate.netnih.govlookchem.com, Benzoyltetrazole scispace.comrsc.org | Milder reaction conditions, improved selectivity. researchgate.netrsc.org |

| Green Chemistry Solvents | Ionic Liquids (e.g., [MOEMIM][OMs]) lookchem.comnih.govresearchgate.net, Water nih.gov, Deep Eutectic Solvents (DES) ilo.orgthieme-connect.comthieme-connect.com, 2-MeTHF ilo.orgthieme-connect.comthieme-connect.com | Reduced environmental impact, potential for recyclability. nih.govnih.gov |

High-Throughput Synthesis and Screening Applications of Benzoylated Nucleoside Libraries

The demand for new therapeutic agents and molecular probes has driven the development of high-throughput synthesis (HTS) and screening methods. The creation of diverse libraries of molecules is central to this effort, and nucleoside analogues are particularly attractive scaffolds due to their inherent biological relevance. tandfonline.comwindows.net

High-Throughput Synthesis: The parallel synthesis of nucleoside libraries allows for the rapid generation of a large number of compounds for biological evaluation. windows.net Solution-phase parallel synthesis, often facilitated by automated liquid handling systems and reaction blocks, has been successfully employed to create libraries of nucleoside analogues. windows.net Solid-phase synthesis is another powerful technique that simplifies purification and allows for the construction of complex molecules. tandfonline.comacs.org Nucleosides can be anchored to a solid support, allowing for sequential chemical modifications, with the final product being cleaved from the support in a pure form. tandfonline.com Microwave-assisted synthesis has also emerged as a valuable tool for accelerating reaction times, with methods developed for the rapid glycosylation of nucleobases to form nucleosides. acs.orgacs.orgfigshare.com

Screening Applications: Once synthesized, these libraries of benzoylated and other modified nucleosides can be screened for a wide range of biological activities. windows.net High-throughput screening often relies on fluorescence-based assays where the displacement of a fluorescently labeled probe by a library compound indicates binding to the target protein. nih.gov The benzoyl groups in these library compounds are typically removed before screening, but they play a crucial role as protecting groups during the synthesis and diversification of the library. The insights gained from screening these libraries can lead to the identification of new drug leads and chemical probes to study biological processes. windows.net The combinatorial nature of these libraries, where different building blocks are systematically combined, allows for a broad exploration of chemical space. nih.govtandfonline.com

The table below provides an overview of the key aspects of high-throughput synthesis and screening of nucleoside libraries.

| Aspect | Description | Relevance of Benzoylated Nucleosides |

| Synthesis Platforms | Solution-phase parallel synthesis windows.net, Solid-phase synthesis tandfonline.comacs.org, Microwave-assisted synthesis acs.orgacs.orgfigshare.com | Benzoyl groups serve as essential protecting groups during the multi-step synthesis and diversification of the library. |

| Screening Methods | Fluorescence-based assays nih.gov, Enzyme inhibition assays | The benzoylated precursors are deprotected to yield the final compounds for screening. |

| Library Design | Combinatorial chemistry approach, utilizing diverse building blocks. nih.govtandfonline.com | Allows for the systematic exploration of structure-activity relationships. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3',5'-Di-O-benzoylthymidine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves benzoylation of thymidine using benzoyl chloride in anhydrous conditions with a base catalyst (e.g., pyridine or DMAP). For example, similar thymidine derivatives are synthesized via nucleophilic acyl substitution, where the hydroxyl groups at the 3' and 5' positions react with benzoyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere . Optimization includes monitoring reaction time (e.g., stirring overnight at room temperature) and using stoichiometric excess of benzoyl chloride to ensure complete protection. Purification is achieved via column chromatography with ethyl acetate/hexane gradients .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying regioselective benzoylation. Key signals include aromatic protons (δ 7.2–8.1 ppm for benzoyl groups) and thymine-specific peaks (δ 1.3–1.5 ppm for the methyl group). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, with expected [M+H]⁺ at m/z 459.18 (C₂₄H₂₂N₂O₇) . Thin-layer chromatography (TLC) with UV visualization ensures purity .

Q. What solvents and catalysts are preferred for benzoylation reactions to minimize side products?

- Methodological Answer : Anhydrous THF or dichloromethane (DCM) are ideal solvents to prevent hydrolysis of benzoyl chloride. Catalysts like 4-dimethylaminopyridine (DMAP) enhance reaction efficiency by activating the carbonyl group. Avoiding protic solvents (e.g., water or alcohols) reduces undesired esterification or decomposition .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., O- vs. N-benzoylation) impact the synthesis of this compound?

- Methodological Answer : Thymidine contains both hydroxyl (3', 5') and amine (N3) reactive sites. To favor O-benzoylation, use sterically hindered bases (e.g., triethylamine) and low temperatures (0–5°C). N-benzoylation byproducts are minimized by controlling stoichiometry (e.g., 2.2 equivalents of benzoyl chloride for di-O-protection). Post-reaction analysis via HPLC can quantify residual N-benzoylated impurities .

Q. What strategies resolve contradictions in reported NMR data for this compound derivatives?

- Methodological Answer : Discrepancies in chemical shifts may arise from solvent polarity or impurities. Cross-referencing with deuterated solvent databases (e.g., DMSO-d₆ vs. CDCl₃) and using 2D NMR techniques (COSY, HSQC) clarifies ambiguous assignments. For example, overlapping aromatic signals can be resolved via NOESY to confirm spatial proximity of benzoyl groups .

Q. How can mechanistic studies improve yield in large-scale synthesis?

- Methodological Answer : Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, such as benzoyl chloride activation. Transition-state modeling (DFT calculations) predicts steric hindrance at the 3' and 5' positions. Scaling up requires adjusting mixing efficiency (e.g., continuous flow reactors) to maintain homogeneity and prevent localized overheating .

Q. What purification challenges arise from diastereomeric byproducts, and how are they addressed?

- Methodological Answer : Column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates diastereomers. Alternatively, recrystallization in ethanol/water mixtures exploits solubility differences. Purity is validated via chiral HPLC with a cellulose-based column and UV detection at 254 nm .

Methodological Considerations for Reproducibility

- Controlled Atmosphere : Use inert gas (N₂/Ar) to prevent moisture-sensitive reagents from degrading .

- Validation : Triangulate data from NMR, HRMS, and melting point analysis to confirm compound identity .

- Error Mitigation : Pilot reactions (<1 mmol scale) identify optimal conditions before scaling up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.